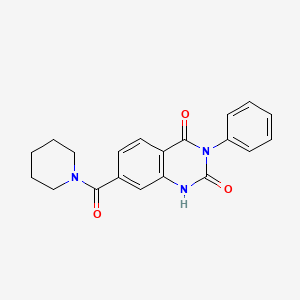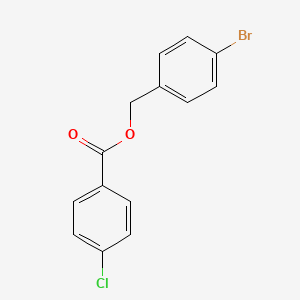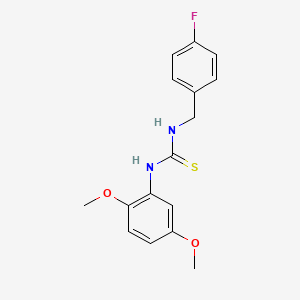
N-(2,4-dichlorophenyl)-4-isobutoxybenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2,4-dichlorophenyl)-4-isobutoxybenzamide, also known as diclofenac, is a nonsteroidal anti-inflammatory drug (NSAID) that is widely used for the treatment of pain and inflammation. It was first introduced in 1973 and has since become one of the most commonly prescribed drugs in the world. Diclofenac is available in various forms, including tablets, capsules, and topical gels.
作用機序
Diclofenac works by inhibiting the activity of cyclooxygenase (COX), an enzyme that is responsible for the production of prostaglandins. Prostaglandins are lipid compounds that play a key role in the inflammatory response. By inhibiting COX, N-(2,4-dichlorophenyl)-4-isobutoxybenzamide reduces the production of prostaglandins, thereby reducing inflammation, pain, and fever.
Biochemical and Physiological Effects
Diclofenac has been shown to have a range of biochemical and physiological effects. It has been shown to reduce the production of inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α) and interleukin-1 beta (IL-1β). Diclofenac has also been shown to inhibit the migration of leukocytes to the site of inflammation, which further reduces inflammation. In addition, N-(2,4-dichlorophenyl)-4-isobutoxybenzamide has been shown to have antioxidant properties, which may contribute to its anti-inflammatory effects.
実験室実験の利点と制限
Diclofenac has several advantages for use in laboratory experiments. It is readily available, relatively inexpensive, and has a well-established mechanism of action. Diclofenac is also highly soluble in water, which makes it easy to administer to experimental animals. However, there are also some limitations to the use of N-(2,4-dichlorophenyl)-4-isobutoxybenzamide in laboratory experiments. For example, it has been shown to have some toxic effects on the liver and kidneys, which may limit its use in long-term studies. In addition, N-(2,4-dichlorophenyl)-4-isobutoxybenzamide has been shown to have some effects on the cardiovascular system, which may limit its use in studies of cardiovascular disease.
将来の方向性
There are several future directions for research on N-(2,4-dichlorophenyl)-4-isobutoxybenzamide. One area of interest is the potential use of N-(2,4-dichlorophenyl)-4-isobutoxybenzamide in the treatment of cancer. Studies have shown that N-(2,4-dichlorophenyl)-4-isobutoxybenzamide may have anti-cancer properties, and further research is needed to explore this potential. Another area of interest is the potential use of N-(2,4-dichlorophenyl)-4-isobutoxybenzamide in the treatment of neurological disorders such as Alzheimer's disease. Diclofenac has been shown to have some neuroprotective effects, and further research is needed to explore its potential in this area. Finally, there is also interest in developing new formulations of N-(2,4-dichlorophenyl)-4-isobutoxybenzamide that may improve its effectiveness and reduce its side effects.
合成法
The synthesis of N-(2,4-dichlorophenyl)-4-isobutoxybenzamide involves the reaction of 2,4-dichloroaniline with 4-isobutoxybenzoyl chloride in the presence of a base such as triethylamine. The resulting intermediate is then treated with sodium hydroxide to yield N-(2,4-dichlorophenyl)-4-isobutoxybenzamide. The synthesis of N-(2,4-dichlorophenyl)-4-isobutoxybenzamide is a well-established process and has been extensively studied in the literature.
科学的研究の応用
Diclofenac has been extensively studied for its anti-inflammatory, analgesic, and antipyretic properties. It is commonly used for the treatment of various conditions such as osteoarthritis, rheumatoid arthritis, and ankylosing spondylitis. Diclofenac has also been studied for its potential use in the treatment of cancer, Alzheimer's disease, and other neurological disorders.
特性
IUPAC Name |
N-(2,4-dichlorophenyl)-4-(2-methylpropoxy)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17Cl2NO2/c1-11(2)10-22-14-6-3-12(4-7-14)17(21)20-16-8-5-13(18)9-15(16)19/h3-9,11H,10H2,1-2H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCXSIWGNJPRKRC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)COC1=CC=C(C=C1)C(=O)NC2=C(C=C(C=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17Cl2NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,4-dichlorophenyl)-4-(2-methylpropoxy)benzamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-[2-(4-tert-butylphenyl)-1,3-benzoxazol-5-yl]-2-methylpropanamide](/img/structure/B5762030.png)


![N-{[(3-chloro-4-fluorophenyl)amino]carbonothioyl}benzamide](/img/structure/B5762060.png)

![N'-[(5-bromo-2-thienyl)methylene]-2-(2,4-dimethoxyphenyl)-4-quinolinecarbohydrazide](/img/structure/B5762071.png)
![2-[(3,5-dimethoxybenzoyl)amino]-5-hydroxybenzoic acid](/img/structure/B5762075.png)
![2-[(4-methylphenyl)thio]-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)acetamide](/img/structure/B5762079.png)
![N-(2-methylphenyl)-N'-[2-(4-morpholinyl)ethyl]thiourea](/img/structure/B5762081.png)

![3-[2-(4-methyl-1-piperidinyl)ethyl]-2-thioxo-2,3-dihydro-4(1H)-quinazolinone](/img/structure/B5762102.png)
![ethyl 4-{[N-(2,3-dichlorophenyl)-N-(methylsulfonyl)glycyl]amino}benzoate](/img/structure/B5762111.png)